An In-depth Technical Guide to the Structure Elucidation of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
An In-depth Technical Guide to the Structure Elucidation of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
Introduction
Substituted 2-aminothiophenes are a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and materials science.[1][2][3] Their versatile biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents, make them a focal point of drug development research.[2][3] The subject of this guide, 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile, is a polysubstituted member of this family, frequently synthesized via the robust and efficient Gewald multicomponent reaction.[4][5]
The Gewald reaction, which combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, is a cornerstone for creating highly functionalized thiophenes in a single step.[5][6] However, the very complexity that makes these molecules valuable necessitates a rigorous and multi-faceted approach to structure elucidation. An incorrect assignment of substitution patterns on the thiophene ring can lead to misinterpreted structure-activity relationships (SAR) and wasted resources in downstream research.
This technical guide provides a comprehensive, field-proven workflow for the unambiguous structural determination of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile. We will move beyond simple data reporting to explain the causality behind each analytical choice, demonstrating how a combination of modern spectroscopic techniques builds an unshakeable, self-validating structural proof.
Section 1: Foundational Analysis - Molecular Formula and Functional Groups
The first step in any structure elucidation is to confirm the molecular formula and identify the key functional groups present. This establishes the fundamental building blocks that must be accounted for in the final structure.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is superior to standard mass spectrometry for initial analysis because it provides the exact mass of the molecular ion, allowing for the confident determination of the elemental composition. This is the foundational data point upon which all other analyses are built. An ESI-TOF or Orbitrap instrument is ideal for this purpose.
Protocol:
-
Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calculate the theoretical exact mass for the proposed formula, C₁₂H₉FN₂S.
-
Compare the experimental m/z value with the theoretical value. A mass accuracy of <5 ppm is required for confident assignment.
Expected Data:
| Parameter | Theoretical Value | Observed Value (Example) |
| Molecular Formula | C₁₂H₉FN₂S | - |
| Exact Mass [M] | 232.0470 | - |
| m/z [M+H]⁺ | 233.0548 | ~233.0545 |
A strong signal matching the expected exact mass confirms the elemental formula, ruling out isomers with different atomic compositions and providing the first piece of the puzzle.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. This allows for a quick confirmation that the key chemical moieties (amino, nitrile, aromatic rings) expected from the Gewald synthesis are present in the final product.[8][9]
Protocol:
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal and apply pressure.
-
Collect the sample spectrum over a range of 4000-650 cm⁻¹.[9]
-
Identify characteristic absorption bands.
Expected Characteristic Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale for Assignment |
| Amino (-NH₂) | N-H Stretch | 3450-3300 (two bands) | The presence of two distinct bands (asymmetric and symmetric) is characteristic of a primary amine. |
| Nitrile (-C≡N) | C≡N Stretch | 2240-2220 | A sharp, strong absorption in this region is a definitive marker for a nitrile group.[10] |
| Aromatic Rings | C=C Stretch | 1610-1450 | Multiple sharp bands indicate the presence of both the thiophene and fluorophenyl rings. |
| Fluorophenyl | C-F Stretch | 1250-1100 | A strong, characteristic band confirming the presence of the C-F bond. |
| Thiophene | C-S Stretch | 800-650 | This vibration, while sometimes weak, is indicative of the thiophene heterocycle.[8][11] |
The combined HRMS and FT-IR data confirm that we have a molecule with the formula C₁₂H₉FN₂S containing primary amine, nitrile, and aromatic functionalities. The next step is to determine how these pieces are connected.
Section 2: The Connectivity Puzzle - A Multi-dimensional NMR Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and constitution of an organic molecule.[12][13] A systematic approach using 1D and 2D NMR experiments is essential to assemble the final structure.
The Core Components: ¹H and ¹³C NMR
Causality: One-dimensional ¹H and ¹³C NMR spectra provide a census of the hydrogen and carbon environments within the molecule. The chemical shift, integration (for ¹H), and multiplicity of each signal offer critical clues about the local electronic environment and neighboring atoms.
Protocol:
-
Prepare a sample by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to resolve exchangeable protons like those of the -NH₂ group.[7]
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| Ar-H | ~7.5 - 7.6 | Multiplet (dd) | 2H | H-2'/H-6' | Protons ortho to the fluorine atom, showing coupling to both H-3'/5' and the ¹⁹F nucleus. |
| Ar-H | ~7.2 - 7.3 | Multiplet (t) | 2H | H-3'/H-5' | Protons meta to the fluorine atom, appearing as a triplet-like multiplet due to coupling with neighboring protons. |
| -NH₂ | ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | Exchangeable protons of the primary amine group; the signal is often broad. |
| -CH₃ | ~2.3 - 2.4 | Singlet | 3H | -CH₃ | A sharp singlet indicates a methyl group with no adjacent proton neighbors. |
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' | The carbon directly bonded to fluorine shows a characteristic large one-bond C-F coupling constant and a significant downfield shift. |
| ~158 | C-2 | The carbon bearing the electron-donating amino group is significantly shielded. |
| ~145 | C-5 | The carbon bearing the methyl group. |
| ~131 (d, ³JCF ≈ 8 Hz) | C-2'/C-6' | Aromatic carbons ortho to the fluorine show smaller, long-range C-F coupling. |
| ~130 | C-1' | The ipso-carbon of the phenyl ring attached to the thiophene. |
| ~120 | C-4 | The carbon bearing the fluorophenyl group. |
| ~118 | -C≡N | The nitrile carbon has a characteristic chemical shift in this region. |
| ~116 (d, ²JCF ≈ 21 Hz) | C-3'/C-5' | Aromatic carbons meta to the fluorine show a distinct two-bond C-F coupling. |
| ~95 | C-3 | The carbon bearing the electron-withdrawing nitrile group is significantly deshielded relative to C2. |
| ~15 | -CH₃ | A typical upfield signal for a methyl carbon attached to an sp² system. |
Assembling the Structure: 2D NMR Correlation Spectroscopy
Causality: While 1D NMR identifies the fragments, 2D NMR experiments reveal how they are pieced together. HSQC and HMBC are the workhorses for determining the C-H framework of an unknown molecule.[14]
The HSQC experiment correlates protons directly to the carbons they are attached to via one-bond couplings (¹JCH).[15][16][17] Its primary role is to unambiguously link the ¹H and ¹³C assignments made in the 1D experiments.
Workflow Diagram: HSQC Data Interpretation
Caption: HSQC workflow for assigning a C-H pair.
Key Expected HSQC Correlations:
-
A cross-peak between the singlet at ~2.35 ppm (¹H) and the signal at ~15 ppm (¹³C), confirming the CH₃ group assignment.
-
Cross-peaks connecting the aromatic proton signals (~7.2-7.6 ppm) to their corresponding aromatic carbon signals (~116 and ~131 ppm), confirming the C-H pairs of the fluorophenyl ring.
-
Crucially, the broad singlet for the -NH₂ protons will NOT show an HSQC correlation, confirming its attachment to a heteroatom (nitrogen).
The HMBC experiment is the definitive tool for establishing the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), effectively mapping the long-range connectivity.[15][16]
Key HMBC Correlations for Unambiguous Structure Proof:
-
Connecting the Methyl Group: The protons of the -CH₃ group (on C5) should show a strong correlation to C4 and a weaker correlation to C5 of the thiophene ring. This ³JCH correlation to C4 is critical; it proves the methyl group is adjacent to the carbon bearing the fluorophenyl ring.
-
Connecting the Fluorophenyl Ring: The ortho-protons of the fluorophenyl ring (H-2'/H-6' ) should show a ³JCH correlation to C4 of the thiophene ring. This is the definitive link that connects the two ring systems at the C4 position.
-
Positioning the Amino and Nitrile Groups: The protons of the -NH₂ group (on C2) should show correlations to both C2 (²JCH) and C3 (³JCH). This confirms that the amino group is at position C2 and adjacent to the nitrile-bearing carbon, C3.
Diagram of Key HMBC Correlations:
Caption: Key 2- and 3-bond HMBC correlations confirming the substituent pattern.
Section 3: The Ultimate Confirmation - Single-Crystal X-ray Crystallography
Causality: While the collective spectroscopic data provides an exceptionally strong and self-consistent argument for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[18] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as definitive bond lengths and angles. This technique is considered the "gold standard" for structure determination.
Protocol:
-
Crystal Growth: Grow a single crystal of sufficient quality and size. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 150 K) to minimize thermal motion. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson functions (e.g., with software like SHELXT).[18] Refine the structural model against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[18] The resulting model provides a definitive 3D representation of the molecule.
Summary: A Validated Workflow for Structure Elucidation
Workflow Summary Diagram:
Caption: Overall workflow for structure elucidation.
By following this logical progression—from elemental formula (HRMS) and functional group identification (FT-IR) to the detailed mapping of the molecular framework (1D and 2D NMR)—one can build a conclusive structural argument. The key, long-range HMBC correlations provide the irrefutable connections between the constituent parts of the molecule. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing a definitive and absolute confirmation of the proposed structure. This rigorous, self-validating system ensures the highest level of scientific integrity for researchers in drug discovery and development.
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